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Compound of Interest

Compound Name:
trans-2-

(Dimethylamino)cyclohexanol

Cat. No.: B091292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

plausible synthetic route for trans-2-(Dimethylamino)cyclohexanol. Due to the limited

availability of public experimental data for this specific compound, the spectroscopic

information presented herein is predicted based on the analysis of structurally similar

molecules. This document is intended to serve as a valuable resource for researchers utilizing

this compound in their work.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for trans-2-(Dimethylamino)cyclohexanol. These

predictions are derived from spectral data of analogous compounds, including cis-2-

(dimethylamino)cyclohexanol, trans-2-aminocyclohexanol, and other substituted cyclohexanols.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 3.30 - 3.50 m 1H H-1 (CH-OH)

The trans

configuration

typically results

in a multiplet with

large axial-axial

and smaller

axial-equatorial

coupling

constants.

~ 2.30 - 2.50 m 1H H-2 (CH-N)

~ 2.25 s 6H N(CH₃)₂

A sharp singlet is

expected for the

two equivalent

methyl groups.

~ 1.90 - 2.10 m 2H Cyclohexyl CH₂

~ 1.60 - 1.80 m 2H Cyclohexyl CH₂

~ 1.10 - 1.40 m 4H Cyclohexyl CH₂

Variable br s 1H OH

Chemical shift is

dependent on

concentration

and

temperature[1].

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment Notes

~ 75.0 C-1 (CH-OH)

~ 65.0 C-2 (CH-N)

~ 42.0 N(CH₃)₂

~ 34.0 Cyclohexyl CH₂

~ 28.0 Cyclohexyl CH₂

~ 25.0 Cyclohexyl CH₂

~ 24.0 Cyclohexyl CH₂

Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

3600 - 3200 Broad O-H stretch (alcohol)

2935, 2860 Strong C-H stretch (aliphatic)

1450 Medium C-H bend (CH₂)

1100 - 1050 Strong
C-O stretch (secondary

alcohol)

1200 - 1020 Medium C-N stretch (amine)

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment Notes

143 Low [M]⁺ Molecular ion peak.

125 Medium [M - H₂O]⁺
Loss of water from the

molecular ion.

71 High [C₄H₉N]⁺

Alpha-cleavage

adjacent to the

nitrogen atom, a

common

fragmentation for

amines[2][3].

58 Very High [C₃H₈N]⁺

Base peak, resulting

from cleavage of the

C1-C2 bond.

Experimental Protocols
A plausible and efficient synthetic route to obtain racemic trans-2-
(Dimethylamino)cyclohexanol is outlined below. This protocol is adapted from established

methods for the synthesis of related trans-2-aminocyclohexanol derivatives[4]. The process

involves two main stages: the synthesis of the precursor trans-2-aminocyclohexanol, followed

by N,N-dimethylation.

Synthesis of trans-2-Aminocyclohexanol
This procedure is based on the aminolysis of cyclohexene oxide.

Materials: Cyclohexene oxide, aqueous ammonia (28-30%), autoclave reactor.

Procedure:

Charge a high-pressure autoclave reactor with cyclohexene oxide and an excess of

aqueous ammonia (at least 10 equivalents to one equivalent of cyclohexene oxide)[4].

Seal the reactor and heat the mixture to 100-120 °C.
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Maintain the reaction at this temperature for 12-24 hours with constant stirring.

After cooling the reactor to room temperature, carefully vent any excess pressure.

Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia

and water under reduced pressure.

The resulting crude product, primarily racemic trans-2-aminocyclohexanol, can be purified

by vacuum distillation.

N,N-Dimethylation of trans-2-Aminocyclohexanol
(Eschweiler-Clarke Reaction)
This is a classic method for the methylation of primary amines.

Materials:trans-2-aminocyclohexanol, formic acid (98-100%), formaldehyde (37% in H₂O),

sodium bicarbonate, diethyl ether, anhydrous magnesium sulfate.

Procedure:

In a round-bottom flask, dissolve the synthesized trans-2-aminocyclohexanol in an excess

of formic acid.

Cool the mixture in an ice bath and slowly add an excess of aqueous formaldehyde

solution while stirring.

After the addition is complete, heat the reaction mixture to reflux (around 100 °C) for 8-12

hours until the evolution of CO₂ ceases.

Cool the mixture to room temperature and carefully neutralize it by the slow addition of a

saturated sodium bicarbonate solution until the pH is basic.

Extract the aqueous layer multiple times with diethyl ether.

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield crude trans-2-
(Dimethylamino)cyclohexanol.
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The final product can be further purified by vacuum distillation or column chromatography.

Visualized Experimental Workflow
The following diagrams illustrate the key stages of the synthesis process.

Caption: Overall synthetic workflow for trans-2-(Dimethylamino)cyclohexanol.

Caption: Step-by-step reaction and process flow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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